molecular formula C17H14N2O4S B2439450 N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide CAS No. 324774-44-9

N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide

Cat. No. B2439450
CAS RN: 324774-44-9
M. Wt: 342.37
InChI Key: XHGMGANVHATTCQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system. NBQX has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Fluorescent Probes and Caged Derivatives

  • N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide derivatives have been explored as fluorescent probes and caged derivatives for detecting metal ions like Zn²⁺. These compounds show negligible fluorescence emission in the absence of metal ions but exhibit significant fluorescence upon metal ion addition, indicating their potential as sensitive detection tools in various applications, including biological and environmental monitoring (Aoki et al., 2008).

Antimicrobial Agents

  • Compounds with the quinoline clubbed with sulfonamide moiety, such as this compound derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds showed high activity against Gram-positive bacteria, making them promising candidates for the development of new antimicrobial agents (Anonymous, 2019).

Anticancer Activity

  • This compound derivatives have also been investigated for their anticancer properties. Some derivatives were found to exhibit potent anticancer activity against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2018).

Catalysts in Chemical Synthesis

  • These compounds have been used in the synthesis of half-sandwich ruthenium complexes, which demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights their utility in facilitating various chemical transformations, potentially useful in industrial and pharmaceutical manufacturing processes (Dayan et al., 2013).

Neuroprotective Agents

  • Derivatives of this compound, such as NBQX, have shown neuroprotective effects in cerebral ischemia. They act as potent and selective inhibitors of the quisqualate subtype of the glutamate receptor, providing protection against global ischemia (Sheardown et al., 1990).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-24(21,16-5-1-3-13-4-2-8-18-17(13)16)19-10-12-6-7-14-15(9-12)23-11-22-14/h1-9,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGMGANVHATTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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